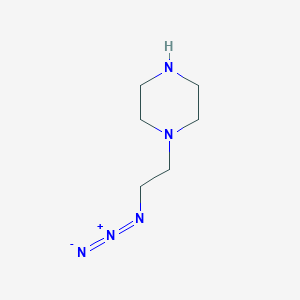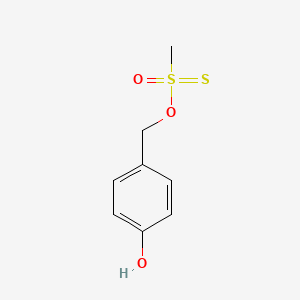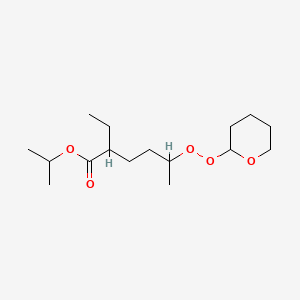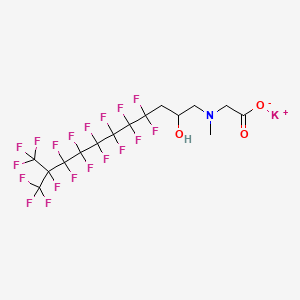
6,8-dihydroxypyrene-1,3-disulfonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dihydroxypyrene-1,3-disulfonic acid is a pH-sensitive dye that is widely used in scientific research. This compound is known for its ability to measure pH changes inside cells and create charge transfer complexes for studies on nanostructure assembly .
Vorbereitungsmethoden
The synthetic routes for 6,8-dihydroxypyrene-1,3-disulfonic acid involve the sulfonation of pyrene derivatives. The reaction conditions typically include the use of sulfuric acid and oleum at elevated temperatures. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
6,8-Dihydroxypyrene-1,3-disulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6,8-Dihydroxypyrene-1,3-disulfonic acid has a wide range of scientific research applications. In chemistry, it is used as a pH indicator and in the study of charge transfer complexes. In biology, it is used to measure pH changes inside cells. In medicine, it is used in diagnostic assays and imaging techniques. In industry, it is used in the development of sensors and other analytical tools .
Wirkmechanismus
The mechanism of action of 6,8-dihydroxypyrene-1,3-disulfonic acid involves its ability to act as a pH-sensitive dye. The compound’s two pH-sensitive terminal hydroxy groups facilitate dual excitation and dual emission properties, allowing it to measure pH changes accurately. The molecular targets and pathways involved include the interaction with cellular components that affect pH levels .
Vergleich Mit ähnlichen Verbindungen
6,8-Dihydroxypyrene-1,3-disulfonic acid is unique due to its dual excitation and dual emission properties. Similar compounds include 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt, 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt hydrate, and 8-aminopyrene-1,3,6-trisulfonic acid trisodium salt. These compounds also have pH-sensitive properties but differ in their specific applications and chemical structures .
Eigenschaften
CAS-Nummer |
85353-28-2 |
|---|---|
Molekularformel |
C16H10O8S2 |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
6,8-dihydroxypyrene-1,3-disulfonic acid |
InChI |
InChI=1S/C16H10O8S2/c17-11-5-12(18)8-2-4-10-14(26(22,23)24)6-13(25(19,20)21)9-3-1-7(11)15(8)16(9)10/h1-6,17-18H,(H,19,20,21)(H,22,23,24) |
InChI-Schlüssel |
GQLRLYZETPCMLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13409545.png)


![[(14E)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13409563.png)

![7-bromo-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol;dihydrochloride](/img/structure/B13409583.png)







